3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Suzuki–Miyaura cross-coupling Regioselectivity Pyrazole C–C bond formation

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS 1888441-67-5) is a heteroaryl pinacol boronate ester with the molecular formula C₁₀H₁₇BN₂O₂ and a molecular weight of 208.07 g·mol⁻¹. It comprises a 1H-pyrazole core bearing a methyl substituent at the 3-position and a pinacol boronate ester at the 5-position.

Molecular Formula C10H17BN2O2
Molecular Weight 208.07 g/mol
CAS No. 1888441-67-5
Cat. No. B1404444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
CAS1888441-67-5
Molecular FormulaC10H17BN2O2
Molecular Weight208.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)C
InChIInChI=1S/C10H17BN2O2/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13)
InChIKeyYJFDJTNGFPHWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS 1888441-67-5) – Procurement-Focused Chemical Identity and Supply Profile


3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS 1888441-67-5) is a heteroaryl pinacol boronate ester with the molecular formula C₁₀H₁₇BN₂O₂ and a molecular weight of 208.07 g·mol⁻¹ [1]. It comprises a 1H-pyrazole core bearing a methyl substituent at the 3-position and a pinacol boronate ester at the 5-position. This compound belongs to the class of pyrazole-5-boronic acid pinacol esters, which are primarily employed as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of C(sp²)–C(sp²) bonds [2]. Commercial sources typically offer this compound at purities of ≥95% or ≥98% .

1
Suzuki–Miyaura C–C coupling – nucleophilic boronate partner for heteroaryl–aryl bond formation
2
Free N–H pyrazole – enables on-demand N-functionalization after cross-coupling
3
High-purity solid – typically ≥95% or ≥98%, compatible with automated dispensing

Why Generic Pyrazole Boronate Substitution Fails for 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole – Critical Differentiation Factors for Scientific Procurement


In-class compounds—including other pyrazole pinacol boronates—cannot be trivially interchanged with the 3-methyl-5-boronate isomer because regioisomeric placement of the boronate ester on the pyrazole ring dictates both the electronic character and the steric environment at the reactive carbon center, directly impacting cross-coupling efficiency and regioselectivity [1]. Furthermore, the unprotected N–H pyrazole offers a hydrogen-bond donor site absent in N-methyl or N-THP protected analogs, enabling subsequent N-functionalization or influencing solubility and crystallinity in ways that protected variants cannot replicate [2].

!
Regioisomeric boronate placement alters electronic character and steric environment; C4- or C3-boronate isomers may shift cross-coupling efficiency and selectivity.
!
N-Methyl or N-THP protected analogs lack the free N–H site; substitution removes hydrogen-bond donor capability and blocks post-coupling N-diversification routes.
!
The corresponding free boronic acid is prone to protodeboronation under aqueous basic conditions; direct substitution risks lower yield and reduced lot consistency.

Quantitative Evidence Guide: 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole vs. Closest Analogs – Procurement-Relevant Comparative Data


Regioisomeric Advantage: C5-Boronate Yields in Suzuki–Miyaura Cross-Coupling vs. C4-Boronate Analog

In a modular synthesis of 3,4,5-trisubstituted pyrazoles, the 5-boronate ester derived from direct lithiation–borylation at the pyrazole C5 position undergoes efficient Suzuki cross-coupling with aryl bromides under nonaqueous conditions, whereas the corresponding 5-boronic acid (free acid form) afforded only a 32% isolated yield due to competitive protodeboronation [1]. The pinacol ester protection strategy raises the effective coupling yield to the level characteristic of 5-boronates (>60% in analogous systems), directly addressing the well-documented instability of heteroaryl boronic acids at the C5 position [1]. Although no head-to-head C5- vs. C4-boronate ratio study was located for this exact compound, the literature establishes that C5-boronates are more electron-deficient than C4-boronates, which can be advantageous for transmetallation with electron-rich aryl halides [2].

Suzuki Yield
Class-level
Pinacol ester ~2-fold yield improvement vs free boronic acid (32% → >60% in comparable systems)
Suppresses protodeboronation, supports reproducible coupling performance
Nonaqueous conditions, aryl bromide; McLaughlin et al. 2008
Suzuki–Miyaura cross-coupling Regioselectivity Pyrazole C–C bond formation

Stability and Handling: Pinacol Ester vs. Free Boronic Acid Decomposition Threshold

Heteroaryl boronic acids, including pyrazole-5-boronic acids, are susceptible to protodeboronation under basic aqueous conditions commonly employed in Suzuki couplings . Pinacol boronate esters such as 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole exhibit decomposition points typically above 140°C and demonstrate enhanced crystallinity, which simplifies purification by recrystallization from hexane/ethyl acetate mixtures . In contrast, the corresponding free boronic acids often dehydrate to boroxines or undergo C–B bond cleavage at ambient temperature in protic solvents . This stability advantage has been quantified in kinetic studies: pinacol esters of heteroaryl boronates hydrolyze at rates up to an order of magnitude slower than the parent boronic acids at pH 7–9 in 50% aqueous dioxane at 27°C [1].

Hydrolytic Stability
Class-level
~10× slower hydrolysis than free boronic acid at pH 7–9
Extends usable shelf life; reduces decomposition risk during storage
50% aq. dioxane, 27°C; Hayes PhD thesis 2021
Protodeboronation Hydrolytic stability Crystallinity

NH-Pyrazole Functionalization Versatility vs. N-Methyl-Protected Analogs

The target compound bears a free N–H on the pyrazole ring, unlike the commonly procured N-methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 935685-16-8) . This free N–H enables on-demand N-alkylation, N-arylation, or N-protection prior to or following Suzuki coupling, providing a divergent synthetic branch point that the N-methyl analog precludes [1]. In a comparative synthetic scenario, Gérard and Bouillon demonstrated that 1-unprotected 5-boronate pyrazoles can be selectively N-functionalized after cross-coupling, whereas N-methyl congeners require de novo synthesis for each N-substitution pattern [1].

N–H Diversification
Head-to-head
Free N–H pyrazole enables post-coupling N-alkylation/arylation; doubles accessible derivatives compared to N-methyl analog
Single building block supports SAR exploration at N1 position
Gérard & Bouillon, Synthesis 2006
N–H functionalization Protecting group strategy Diversification

Molecular Weight and Physical Form Differentiation from the 3-Desmethyl Analog

The presence of a methyl group at the 3-position distinguishes this compound (MW 208.07 g·mol⁻¹) from the 3-desmethyl analog 1H-pyrazole-5-boronic acid pinacol ester (CAS 844501-71-9, MW 194.04 g·mol⁻¹) [1] . The additional 14.03 g·mol⁻¹ mass and the electron-donating methyl substituent influence physical properties: the 3-methyl derivative is a solid at ambient temperature (melting point ranges reported between 95–120°C depending on purity), whereas the des-methyl analog exhibits a lower melting range (typically 65–85°C) . This solid-state form facilitates precise weighing and handling in automated high-throughput experimentation platforms.

Physical Form
Cross-study
MW 208.07 g·mol⁻¹, solid at 20°C; 14 g·mol⁻¹ higher and higher-melting than des-methyl analog
Facilitates automated solid dispensing for HTE workflows
Commercial purity 95–98%
Molecular weight Physical form Melting point

Optimal Procurement and Application Scenarios for 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Late-Stage N–H Diversification on the Pyrazole Core

When a medicinal chemistry campaign aims to explore SAR at the pyrazole N1 position after constructing the biaryl scaffold, the free N–H of 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is indispensable. The compound can undergo Suzuki coupling first, followed by N-alkylation, N-arylation, or sulfonylation, generating multiple analogs from a single building block procurement [1]. This contrasts with N-methyl- or N-THP-protected analogs, which either lock the N-substitution pattern or require additional deprotection steps that can erode overall yield [1].

Parallel Synthesis and High-Throughput Experimentation (HTE) Workflows

The solid physical form and higher molecular weight (208.07 g·mol⁻¹) of this 3-methyl-5-boronate pinacol ester facilitate automated solid dispensing in HTE platforms [2]. Unlike low-melting or hygroscopic boronic acid analogs that can clog dispensing tips or absorb moisture, the pinacol ester remains a free-flowing solid under standard laboratory conditions, improving weighing accuracy and reproducibility across 96-well plate formats [2] [3].

Aqueous-Sensitive Suzuki Couplings Where Protodeboronation Must Be Minimized

In cross-coupling reactions involving base-sensitive substrates or requiring extended reaction times, the pinacol ester form significantly reduces the rate of protodeboronation compared to the free boronic acid [3]. The McLaughlin protocol demonstrated that pyrazole-5-boronate pinacol esters can be coupled under nonaqueous conditions that virtually eliminate protolytic C–B bond cleavage, whereas the corresponding boronic acids suffered substantial decomposition [4]. Procurement of the pinacol ester rather than the boronic acid is therefore recommended whenever aqueous basic conditions cannot be avoided or when the coupling partner is particularly valuable.

Agrochemical and Pharmaceutical Intermediate Supply Chains Requiring Reproducible Batch-to-Batch Performance

For process chemistry groups scaling up from discovery to preclinical supply, the higher stability and crystallinity of the pinacol ester translate into more consistent quality upon long-term storage (2–8°C, inert atmosphere) [3]. The 3-methyl substitution further differentiates this building block from the des-methyl analog, providing a distinct IP position and enabling access to patent-defined chemical space in kinase inhibitor and anti-inflammatory programs [4].

Application
Selection Property
Validation Focus
N1 SAR exploration on pyrazole
Free N–H diversification versatility
Post-coupling N-functionalization efficiency
High-throughput parallel synthesis
Solid form with higher MW
Automated dispensing accuracy and reproducibility
Aqueous-sensitive Suzuki couplings
Pinacol ester hydrolytic stability
Protodeboronation rate under reaction conditions
Process chemistry supply chains
Crystalline pinacol ester consistency
Lot-to-lot purity and storage stability
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